5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Scientific Research Applications
Analogs in Medicinal Chemistry and Drug Design
Compounds with similar structural features, particularly those involving thiazolo[3,2-b][1,2,4]triazoles, piperazine, and furan moieties, have been explored for their potential in drug design and medicinal chemistry. For example, derivatives of isothiazolo[5,4-b]pyridine, a structurally related class, have been studied for their analgesic properties, highlighting the importance of specific interactions like hydrogen bonding and π-π stacking in their biological activity (Karczmarzyk & Malinka, 2008). These insights could suggest potential areas of application for the compound , particularly in designing new analgesic drugs.
Antimicrobial and Antifungal Applications
The exploration of new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Compounds such as 1,2,4-triazole derivatives have shown promise in this field. Research into novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, for example, has demonstrated significant antimicrobial activities, suggesting the potential of triazole and related compounds in developing new antimicrobial drugs (Bektaş et al., 2007).
Neuropharmacological Research
The study of serotonin receptors, specifically the 5-HT6 subtype, has been a focus area in neuropharmacological research. Compounds featuring triazine-piperazine derivatives have been identified as potent ligands for the 5-HT6 receptor, with implications for treating cognitive impairments. This research suggests that molecules with complex structures involving triazine and piperazine units could offer new therapeutic options for cognitive disorders (Latacz et al., 2019).
Energetic Material Development
Research into insensitive energetic materials has also seen the application of compounds with similar frameworks. For instance, derivatives of oxadiazol-furazan have been synthesized and evaluated for their potential as insensitive energetic materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction. This area of research indicates the potential for structurally complex molecules in developing safer energetic materials (Yu et al., 2017).
properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-19-6-8-20(9-7-19)13(12-5-4-10-23-12)14-15(22)21-16(24-14)17-11(2)18-21/h4-5,10,13,22H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNBYAQVPNUNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.